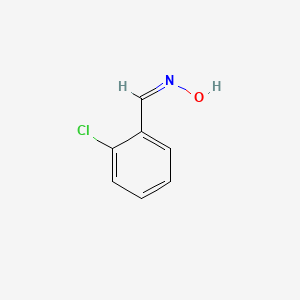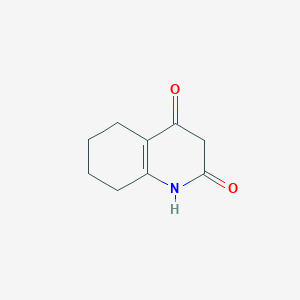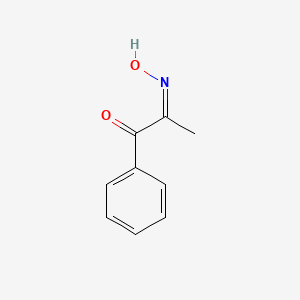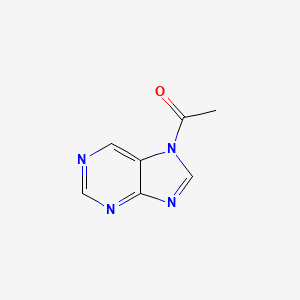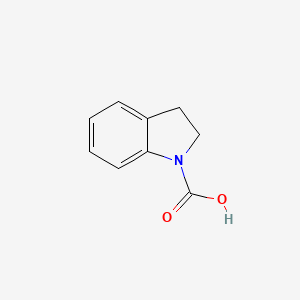
8-Fluoro-5-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-5-methylquinoline: is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Direct Fluorination:
- Reaction:
5-methylquinoline+Fluorinating agent→this compound
Starting Material: 5-methylquinoline
Reagents: Fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI)
Conditions: Typically carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
- Reaction:
-
Cyclization and Cycloaddition Reactions:
- Starting Material: Appropriate substituted aniline and β-ketoester
- Reagents: Acid catalysts like polyphosphoric acid (PPA)
- Conditions: Heating at elevated temperatures (140°C)
- Reaction:
Substituted aniline+β-ketoester→this compound
Industrial Production Methods:
Industrial production of this compound typically involves large-scale fluorination processes using specialized fluorinating agents and reactors designed to handle the exothermic nature of fluorination reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Nucleophilic Substitution:
- Reagents: Nucleophiles such as amines or thiols
- Conditions: Organic solvents like dimethylformamide (DMF) at elevated temperatures
- Products: Substituted quinoline derivatives
-
Electrophilic Substitution:
- Reagents: Electrophiles such as halogens or nitro groups
- Conditions: Acidic conditions, often using Lewis acids as catalysts
- Products: Halogenated or nitro-substituted quinolines
-
Cross-Coupling Reactions:
- Reagents: Organometallic reagents such as boronic acids
- Conditions: Palladium catalysts in the presence of bases
- Products: Biaryl quinoline derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex fluorinated quinoline derivatives.
- Employed in the study of reaction mechanisms involving fluorinated heterocycles.
Biology:
- Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological targets.
- Studied for its antimicrobial and antiviral properties.
Medicine:
- Explored as a potential therapeutic agent in the treatment of diseases such as malaria and cancer.
- Used in the development of new drugs with improved pharmacokinetic properties.
Industry:
- Utilized in the production of liquid crystals for display technologies.
- Applied in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 8-Fluoro-5-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
Comparison:
- 8-Fluoro-5-methylquinoline is unique due to the presence of both a fluorine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity.
- Compared to other fluorinated quinolines, it may exhibit different pharmacokinetic properties and biological activities, making it a valuable compound for specific applications in medicinal chemistry and industry.
Eigenschaften
IUPAC Name |
8-fluoro-5-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-4-5-9(11)10-8(7)3-2-6-12-10/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPAWBWUZAAXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
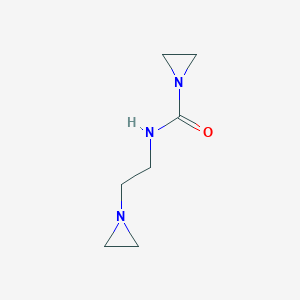
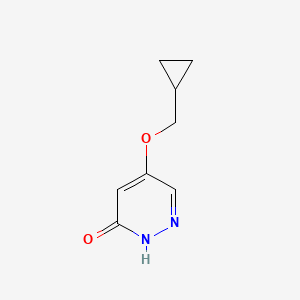

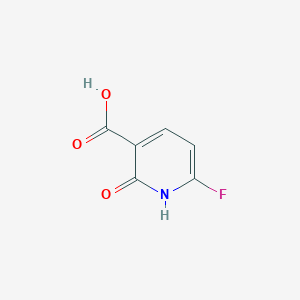
![2H-Oxazolo[4,5-g]indazole](/img/structure/B11917863.png)
